2-Bromopropyl 4-methoxybenzoate

Description

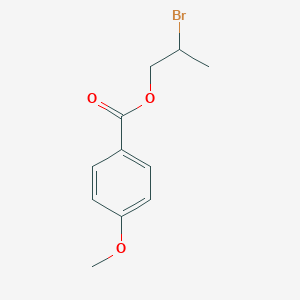

2-Bromopropyl 4-methoxybenzoate is an aromatic ester featuring a brominated alkyl chain (2-bromopropyl) attached to a 4-methoxybenzoate moiety. The bromine substituent may enhance reactivity in substitution reactions or alter thermal stability compared to non-halogenated esters.

Properties

CAS No. |

80638-98-8 |

|---|---|

Molecular Formula |

C11H13BrO3 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2-bromopropyl 4-methoxybenzoate |

InChI |

InChI=1S/C11H13BrO3/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

LVNPYBCCHXHYOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C1=CC=C(C=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-bromopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromopropyl 4-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and 2-bromopropanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers depending on the nucleophile used.

Reduction: 4-Methoxybenzyl alcohol and 2-bromopropanol.

Hydrolysis: 4-Methoxybenzoic acid and 2-bromopropanol.

Scientific Research Applications

2-Bromopropyl 4-methoxybenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be utilized in the development of pharmaceuticals, particularly in the design of prodrugs or active pharmaceutical ingredients (APIs).

Material Science: It may be employed in the synthesis of polymers or other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromopropyl 4-methoxybenzoate largely depends on its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophilic attack at the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products. The ester group can also undergo hydrolysis or reduction, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analogues

4-Pentylphenyl 4-Methoxybenzoate ()

- Physical State : White to pale yellow crystalline powder.

- Functional Groups: Methoxybenzoate backbone with a non-halogenated alkyl chain (pentylphenyl).

4-(Bromomethyl)benzaldehyde ()

- Reactivity : Bromine at the benzyl position increases electrophilicity, making it prone to nucleophilic substitution.

- Safety : Toxicological risks necessitate stringent precautions (e.g., eye flushing, skin decontamination) ().

Metal 4-Methoxybenzoate Complexes (–9, 11–12)

- Coordination Behavior : The carboxylate group in 4-methoxybenzoate binds metal ions (e.g., La³⁺, Cu²⁺) via bidentate coordination, with IR bands at 1543 cm⁻¹ (νas COO⁻) and 1416 cm⁻¹ (νsym COO⁻) ().

- Thermal Stability : Dehydration occurs at 50–150°C, followed by ligand decomposition above 300°C ().

Physicochemical Properties

Thermal Behavior

Notes:

- Bromine’s presence in 2-bromopropyl 4-methoxybenzoate likely reduces thermal stability compared to metal complexes, as C-Br bonds (∼210 kJ/mol) are weaker than C-O or C-C bonds .

Spectroscopic Features

- IR Spectroscopy : Methoxybenzoate esters show characteristic C=O stretching at ~1700 cm⁻¹ and aromatic C-O-C bands at 1250 cm⁻¹. Bromine may introduce C-Br stretching (~550–600 cm⁻¹) .

- Comparison with Fluorinated Analogs : Fluorobenzoates (e.g., 3-fluorocatechol) exhibit distinct metabolic pathways in microbial systems (), suggesting brominated derivatives may resist catabolism due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.